molecular formula C7H7ClO2S B105582 o-Toluenesulfonyl chloride CAS No. 133-59-5

o-Toluenesulfonyl chloride

Cat. No. B105582
Key on ui cas rn: 133-59-5
M. Wt: 190.65 g/mol
InChI Key: HDECRAPHCDXMIJ-UHFFFAOYSA-N
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Patent
US05210247

Procedure details

About 12.3 g (0.1 Mol) of commercially available chloromethyltrimethylsilane were dissolved in 100 ml of diethyl ether, and 2 ml of this solution were added under an inert gas to a mixture containing 3 g of magnesium turnings and one drop of ethyl iodide. After the reaction had been initiated by warming, the remainder of the silane/ether mixture was added dropwise at 20° C. with stirring over a period of one hour. When the addition was complete, the mixture was refluxed for an additional 30 minutes, then cooled and decanted from the excess magnesium. The resultant solution was added dropwise over a period of 30 minutes with stirring at 20° to 30° C. to a solution containing 22.7 g (0.1 Mol) of 2-(4-chlorophenyl)ethyl toluene sulfonate (obtained from commercially available 2-(4-chlorophenyl)ethanol by the known reaction with toluene sulfonyl chloride) in 100 ml of tetrahydrofuran. When the addition was complete, 100 ml of the solvent mixture were removed by distillation and replaced by 50 ml of tetrahydrofuran. The mixture was heated at an internal temperature of 60° C. for 60 minutes, during which time magnesium tosylate precipitated. After cooling, the mixture was poured over ice and acidified with a little hydrochloric acid, and the aqueous phase was extracted twice with tert-butyl methyl ether. The collected organic phases were washed with NaCl solution, dried and evaporated. About 17.1 g (75.4 percent yield) of 1-chloro-4-(1-trimethylsilylpropyl)benzene were obtained by fractional distillation of the residue at 16 hPa and at 115° to 118° C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
silane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-(4-chlorophenyl)ethyl toluene sulfonate
Quantity
22.7 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1]C[Si](C)(C)C.[Mg].[SiH4].CCOCC.[C:14]1([CH3:33])[C:15]([S:20]([O:23][CH2:24][CH2:25][C:26]2[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][CH:27]=2)(=[O:22])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=1>C(OCC)C.C(I)C.O1CCCC1>[Cl:32][C:29]1[CH:30]=[CH:31][C:26]([CH2:25][CH2:24][OH:23])=[CH:27][CH:28]=1.[C:14]1([CH3:33])[C:15]([S:20]([Cl:1])(=[O:22])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC[Si](C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
solution
Quantity
2 mL
Type
reactant
Smiles
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)I
Step Five
Name
silane ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4].CCOCC
Step Six
Name
2-(4-chlorophenyl)ethyl toluene sulfonate
Quantity
22.7 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OCCC1=CC=C(C=C1)Cl)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
decanted from the excess magnesium
ADDITION
Type
ADDITION
Details
The resultant solution was added dropwise over a period of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring at 20° to 30° C. to a solution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCO
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05210247

Procedure details

About 12.3 g (0.1 Mol) of commercially available chloromethyltrimethylsilane were dissolved in 100 ml of diethyl ether, and 2 ml of this solution were added under an inert gas to a mixture containing 3 g of magnesium turnings and one drop of ethyl iodide. After the reaction had been initiated by warming, the remainder of the silane/ether mixture was added dropwise at 20° C. with stirring over a period of one hour. When the addition was complete, the mixture was refluxed for an additional 30 minutes, then cooled and decanted from the excess magnesium. The resultant solution was added dropwise over a period of 30 minutes with stirring at 20° to 30° C. to a solution containing 22.7 g (0.1 Mol) of 2-(4-chlorophenyl)ethyl toluene sulfonate (obtained from commercially available 2-(4-chlorophenyl)ethanol by the known reaction with toluene sulfonyl chloride) in 100 ml of tetrahydrofuran. When the addition was complete, 100 ml of the solvent mixture were removed by distillation and replaced by 50 ml of tetrahydrofuran. The mixture was heated at an internal temperature of 60° C. for 60 minutes, during which time magnesium tosylate precipitated. After cooling, the mixture was poured over ice and acidified with a little hydrochloric acid, and the aqueous phase was extracted twice with tert-butyl methyl ether. The collected organic phases were washed with NaCl solution, dried and evaporated. About 17.1 g (75.4 percent yield) of 1-chloro-4-(1-trimethylsilylpropyl)benzene were obtained by fractional distillation of the residue at 16 hPa and at 115° to 118° C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
silane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-(4-chlorophenyl)ethyl toluene sulfonate
Quantity
22.7 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1]C[Si](C)(C)C.[Mg].[SiH4].CCOCC.[C:14]1([CH3:33])[C:15]([S:20]([O:23][CH2:24][CH2:25][C:26]2[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][CH:27]=2)(=[O:22])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=1>C(OCC)C.C(I)C.O1CCCC1>[Cl:32][C:29]1[CH:30]=[CH:31][C:26]([CH2:25][CH2:24][OH:23])=[CH:27][CH:28]=1.[C:14]1([CH3:33])[C:15]([S:20]([Cl:1])(=[O:22])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC[Si](C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
solution
Quantity
2 mL
Type
reactant
Smiles
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)I
Step Five
Name
silane ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4].CCOCC
Step Six
Name
2-(4-chlorophenyl)ethyl toluene sulfonate
Quantity
22.7 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OCCC1=CC=C(C=C1)Cl)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
decanted from the excess magnesium
ADDITION
Type
ADDITION
Details
The resultant solution was added dropwise over a period of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring at 20° to 30° C. to a solution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCO
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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